Cas no 34346-90-2 (2-Propenal,3-(3,4,5-trimethoxyphenyl)-)
34346-90-2 structure
Product Name:2-Propenal,3-(3,4,5-trimethoxyphenyl)-
CAS No:34346-90-2
MF:C12H14O4
MW:222.237164020538
CID:307886
PubChem ID:5839209
Update Time:2025-04-19
2-Propenal,3-(3,4,5-trimethoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenal,3-(3,4,5-trimethoxyphenyl)-
- 3,4,5-Trimethoxycinnamaldehyde
- (2E)-3-(3,4,5-trimethoxyphenyl)-2-propenal
- (2E)-3-(3,4,5-trimethoxyphenyl)acrylaldehyde
- (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enal
- (E)-3-(3,4,5-trimethoxyphenyl)acrylaldehyde
- (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-al
- (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enal
- (E)-3-(3,4,5-trimethoxyphenyl)propenal
- 3-(3,4,5-Trimethoxyphenyl)propenal
- TRIMETHOXYCINNAMALDEHYDE
- NSC 280793
- Q27237259
- 0U9SB79TM1
- 3-(3,4,5-trimethoxy-phenyl)-propenal
- 3,4,5-Trimethoxycinnamic aldehyde
- 3-(3,4,5-trimethoxyphenyl)acrylaldehyde
- 2-Propenal, 3-(3,4,5-trimethoxyphenyl)-, (E)-
- AKOS040734475
- BRN 1972155
- CCG-38467
- 34346-90-2
- 3,4,5-Trimethoxycinnamicaldehyde
- CS-0349877
- CHEBI:113534
- CINNAMALDEHYDE, 3,4,5-TRIMETHOXY-
- 2-Propenal, 3-(3,4,5-trimethoxyphenyl)-, (2E)-
- SCHEMBL527350
- 3,4,5-Trimethoxycinnamaldehyde, (E)-
- (E)-3,4,5-Trimethoxycinnamaldehyde
- DTXSID00904837
- EN300-1837969
- 3-(3,4,5-trimethoxyphenyl)prop-2-enal
- 2-Propenal, 3-(3,4,5-trimethoxyphenyl)-
- NCGC00178406-01
- CHEBI:182466
- BRD-K87194840-001-02-2
- Spectrum5_000181
- 71277-13-9
- UNII-0U9SB79TM1
- BSPBio_002891
- trans-3,4,5-Trimethoxycinnamaldehyde
- PK04_181168
- KBioGR_002081
- SpecPlus_000034
- KBio3_002111
- SPBio_001919
- AKOS017547846
- KBio2_006416
- DivK1c_006130
- KBio1_001074
- KBio2_003848
- KBio2_001280
- Spectrum_000800
- 3-(3,4,5-Trimethoxyphenyl)-propenal
- Spectrum3_001286
- DTXSID901286822
- Q27194424
- Spectrum4_001481
- KBioSS_001280
- 3-(3,4,5-Trimethoxyphenyl)-2-propenal
- XDSHNNRBLSBDAP-UHFFFAOYSA-N
- Spectrum2_001840
-
- Inchi: 1S/C12H14O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-8H,1-3H3/b5-4+
- InChI Key: XDSHNNRBLSBDAP-SNAWJCMRSA-N
- SMILES: O(C)C1C(=CC(/C=C/C=O)=CC=1OC)OC
Computed Properties
- Exact Mass: 222.08922
- Monoisotopic Mass: 222.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 44.8A^2
Experimental Properties
- Density: 1.0643 (rough estimate)
- Boiling Point: 283.41°C (rough estimate)
- Flash Point: 163.5°C
- Refractive Index: 1.4560 (estimate)
- PSA: 44.76
- LogP: 1.92450
2-Propenal,3-(3,4,5-trimethoxyphenyl)- Related Literature
-
Cong Lin,Sai Chen,Yihua Wang,Fei Gao,Liang Shen Org. Chem. Front. 2022 9 608
34346-90-2 (2-Propenal,3-(3,4,5-trimethoxyphenyl)-) Related Products
- 20649-42-7(trans-Ferulaldehyde)
- 458-36-6(Coniferaldehyde)
- 20649-43-8((E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk